
(R)-2-(Naphthalen-2-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Naphthalen-2-yl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring attached to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Naphthalen-2-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method includes the use of chiral catalysts to ensure the formation of the desired enantiomer. The reaction conditions often involve the use of solvents like toluene or dichloromethane and may require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Naphthalen-2-yl)pyrrolidine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthalene-based ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products
The major products formed from these reactions include naphthalene-based ketones, carboxylic acids, and various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
®-2-(Naphthalen-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which ®-2-(Naphthalen-2-yl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthalene moiety can engage in π-π interactions, while the pyrrolidine ring can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Naphthalen-2-yl)pyrrolidine: The enantiomer of ®-2-(Naphthalen-2-yl)pyrrolidine, which may have different biological activities.
Naphthalene derivatives: Compounds like 2-naphthol and 2-naphthylamine, which share the naphthalene core but differ in functional groups.
Uniqueness
®-2-(Naphthalen-2-yl)pyrrolidine is unique due to its chiral nature and the combination of the naphthalene and pyrrolidine moieties. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
(2R)-2-naphthalen-2-ylpyrrolidine |
InChI |
InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2/t14-/m1/s1 |
Clave InChI |
ASDMHFSTBKLKST-CQSZACIVSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1CC(NC1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)

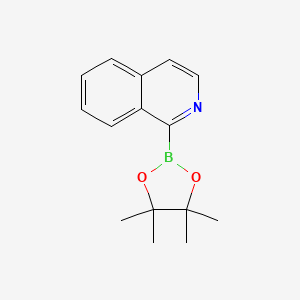
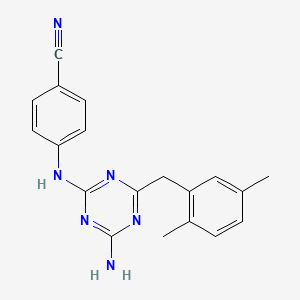
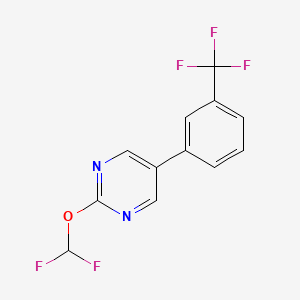

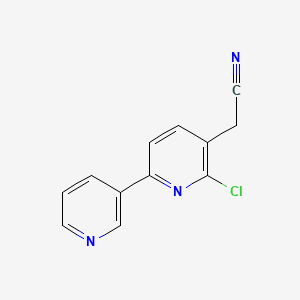

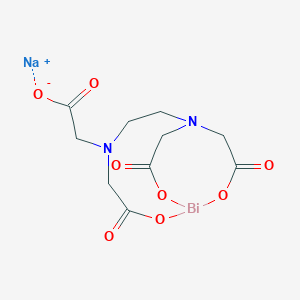
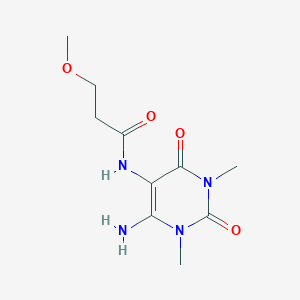

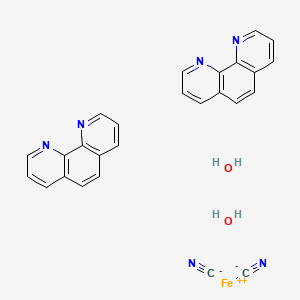
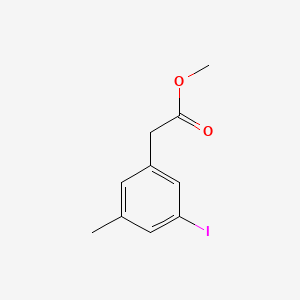
![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
